molecular formula C11H7FO B120201 4-Fluoro-1-naphthaldehyde CAS No. 172033-73-7

4-Fluoro-1-naphthaldehyde

Cat. No. B120201
M. Wt: 174.17 g/mol
InChI Key: LZUCGZVKZDBILP-UHFFFAOYSA-N
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Description

4-Fluoro-1-naphthaldehyde is a chemical compound that is part of the naphthaldehyde family, characterized by a naphthalene core with an aldehyde functional group and a fluorine atom attached. This compound serves as an important intermediate in the synthesis of various organic molecules, including fluorescent probes, pharmaceuticals, and complex organic structures.

Synthesis Analysis

The synthesis of 4-fluoro-1-naphthaldehyde and its derivatives can be achieved through various methods. One approach involves the use of acenaphthene as a starting material, which undergoes fluorination and subsequent reactions to yield 4-fluoro-1,8-naphthalic anhydride and finally 4-fluoro-1,8-naphthalimide . Another method described involves the Ag(I)-catalyzed one-pot synthesis of related compounds, such as 4-fluorobenzo[b][1,6]naphthyridines, from o-alkynylquinolinyl aldehydes through imines, using Selectfluor as a fluorinating reagent .

Molecular Structure Analysis

The molecular structure of 4-fluoro-1-naphthaldehyde derivatives has been characterized using various spectroscopic techniques. For instance, the crystal structure of certain naphthalimide derivatives has been determined, revealing interactions such as π-π stacking and van der Waals forces that contribute to their three-dimensional structure . Additionally, the crystal packing of some fluorophore compounds based on 1,8-naphthalimide has been studied, showing intermolecular interactions like hydrogen bonding and C-H···π interactions .

Chemical Reactions Analysis

4-Fluoro-1-naphthaldehyde participates in various chemical reactions, including aromatic nucleophilic substitution (SNAr) reactions with methylthiolate ion. The presence of a formyl group is essential for these reactions to occur, and the reactivity order has been established through DFT calculations . Schiff base formation is another reaction involving this compound, as demonstrated by the synthesis of N'-[(1E)-(4-Fluorophenyl)methylene]-6-methoxy-2-naphthohydrazide .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-fluoro-1-naphthaldehyde derivatives are influenced by their molecular structure. For example, the fluorescence properties of naphthalimide derivatives can vary based on the substituents attached to the naphthalene core, with some compounds exhibiting blue, green, or yellow emission . The optical properties of these compounds are also of interest, as they can exhibit strong fluorescence and are suitable for applications in luminescent materials . Additionally, the photophysical properties of alkynyl-naphthalimide fluorophores have been examined, revealing their potential for cellular imaging applications .

Scientific Research Applications

Fluorescence-Based Assays and Sensing

Naphthaldehyde derivatives have been utilized in the development of fluorescence-based assays for monitoring enzymatic activities and chemical reactions. For instance, fluorogenic naphthaldehydes have been used as substrates in assays for human alcohol dehydrogenase (ADH), demonstrating their utility in determining specific enzyme activities in biological samples (Wierzchowski et al., 1989). Additionally, fluorogenic aldehydes have facilitated the monitoring of aldol reactions, highlighting their role in enhancing the understanding of reaction kinetics and mechanisms (Guo & Tanaka, 2009).

Supramolecular Chemistry and Molecular Recognition

Naphthaldehyde derivatives are key in supramolecular chemistry, particularly in the development of sensors for molecular recognition. These compounds serve as versatile building blocks for creating fluorescent chemosensors, capable of detecting various cations and anions with high specificity and sensitivity (Das & Goswami, 2017). This application underscores the importance of naphthaldehyde compounds in analytical chemistry, offering potential pathways for environmental monitoring and biochemical analysis.

Organic Synthesis and Chemical Reactions

In organic synthesis, the reactivity of naphthaldehyde derivatives, including 4-Fluoro-1-naphthaldehyde, is of particular interest. Aromatic nucleophilic substitution (SNAr) reactions involving such derivatives have been studied, providing insights into reaction mechanisms and the influence of solvent effects (Singh, 2020). These findings have implications for the design of synthetic strategies and the development of novel compounds in medicinal chemistry and material science.

Environmental and Biochemical Sensing

Naphthaldehyde derivatives have found applications in environmental and biochemical sensing, such as the development of chemosensors for fluoride anions in aqueous media. These sensors operate on an 'off–on' fluorescence mechanism, offering rapid, selective, and sensitive detection capabilities (Lu et al., 2011). Such applications are critical in environmental monitoring, healthcare diagnostics, and the development of smart materials.

Safety And Hazards

4-Fluoro-1-naphthaldehyde is harmful to aquatic life with long-lasting effects . It is advised to avoid release to the environment and dispose of contents/container to an approved waste disposal plant . Personal protective equipment, including chemical impermeable gloves, should be worn when handling this substance .

properties

IUPAC Name

4-fluoronaphthalene-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7FO/c12-11-6-5-8(7-13)9-3-1-2-4-10(9)11/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZUCGZVKZDBILP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90427449
Record name 4-fluoro-1-naphthaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90427449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-1-naphthaldehyde

CAS RN

172033-73-7
Record name 4-fluoro-1-naphthaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90427449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-fluoronaphthalene-1-carbaldehyde
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

SnCl4 (13 ml, 1M solution in dichloromethane) is added to a solution of dichlormethyl-methylether in dichloromethane (6 ml) at 0° C. After 1 hour at 0° C., a solution of 1-fluoro-naphtalene (1.46 g) in dichloromethane (4 ml) is added over 10 minutes. The reaction is stirred overnight at room temperature and then quenched with cold water (30 ml). The organic phase is separated and the aqueous phase is extracted 3 times with dichloromethane. The combined organic phases are dried over Na2SO4 and concentrated in vacuo to yield 4-fluoro-naphthalene-1-carbaldehyde (1.73 g, dark brown crystals). The crude product obtained is used without further purification, MS (HPLC/MS): no ionisation. Retention time: 3.88 min.
Name
Quantity
13 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
1.46 g
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

19.9 g Dichloromethyl methyl ether and 45.7 g tin chloride were dissolved in 70 ml dichloromethane. The solution was cooled to +5° C. and 20.0 g fluoronapthalene in dichloromethane (49 ml) was added over a 60 min period, while keeping the temperature at 5° C. The reaction was brought to room temperature after the addition. After 4 h the reaction was quenched by slowly pouring it into an ice/water mixture. This mixture was stirred for 15 min and left standing overnight. The dichloromethane layer was washed with water, dried (sodium sulphate), filtered through celite and concentrated in vacuo to obtain 24.0 g of 4-fluoro-naphthalene-1-carbaldehyde as an off white solid.
Quantity
19.9 g
Type
reactant
Reaction Step One
Quantity
45.7 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
49 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

A solution of α,α-dichloromethyl methyl ether (5.9 mL, 65 mmol) in CH2Cl2 (30 mL) was cooled in an ice bath and then treated dropwise over 15 min with SnCl4 (7.6 mL, 65 mmol). After stirring for 45 min, a solution of 1-fluoronaphthalene (5.5 mL, 50 mmol) in CH2Cl2 (30 mL) was added. The mixture was allowed to slowly warm to room temperature while stirring overnight. The mixture was poured in ice water (100 mL) and diluted with CH2Cl2 (50 mL). The layers were separated. The organic layer was diluted with CH2Cl2 (100 mL), washed with H2O (3×50 mL), dried over Na2SO4, filtered, and the solvent was removed in vacuo to give the title compound (7.62 g, 87%) as a pale yellow solid: MS (ESI) m/e 175 (M+H)+.
Quantity
5.9 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
7.6 mL
Type
reactant
Reaction Step Two
Quantity
5.5 mL
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Three
[Compound]
Name
ice water
Quantity
100 mL
Type
solvent
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five
Yield
87%

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